molecular formula C23H29Br2N B12660423 5-(10-Bromodecyl)-phenanthridinium bromide CAS No. 133954-06-0

5-(10-Bromodecyl)-phenanthridinium bromide

Cat. No.: B12660423
CAS No.: 133954-06-0
M. Wt: 479.3 g/mol
InChI Key: CYNSQLYSJODXSW-UHFFFAOYSA-M
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Description

5-(10-Bromodecyl)-phenanthridinium bromide is a synthetic organic compound that belongs to the class of phenanthridinium derivatives This compound is characterized by the presence of a bromodecyl chain attached to the phenanthridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(10-Bromodecyl)-phenanthridinium bromide typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.

    Reaction: Phenanthridine is reacted with 1,10-dibromodecane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions.

    Purification: The resulting product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.

    Purification: Industrial purification techniques like crystallization and distillation are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(10-Bromodecyl)-phenanthridinium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromodecyl chain can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phenanthridinium core can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form phenanthridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted phenanthridinium derivatives with various functional groups.

    Oxidation: Phenanthridinium oxides.

    Reduction: Reduced phenanthridine derivatives.

Scientific Research Applications

5-(10-Bromodecyl)-phenanthridinium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.

    Biology: Employed in the study of biological systems, particularly in the investigation of DNA intercalation and binding properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(10-Bromodecyl)-phenanthridinium bromide involves:

    Molecular Targets: The compound interacts with DNA and proteins, leading to changes in their structure and function.

    Pathways Involved: It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins, affecting their enzymatic activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinium Chloride: Similar structure but with a chloride ion instead of bromide.

    10-Bromodecyl-phenanthridine: Lacks the phenanthridinium core.

    Phenanthridinium Iodide: Contains an iodide ion instead of bromide.

Uniqueness

5-(10-Bromodecyl)-phenanthridinium bromide is unique due to its specific bromodecyl chain and phenanthridinium core, which confer distinct chemical and biological properties

Properties

CAS No.

133954-06-0

Molecular Formula

C23H29Br2N

Molecular Weight

479.3 g/mol

IUPAC Name

5-(10-bromodecyl)phenanthridin-5-ium;bromide

InChI

InChI=1S/C23H29BrN.BrH/c24-17-11-5-3-1-2-4-6-12-18-25-19-20-13-7-8-14-21(20)22-15-9-10-16-23(22)25;/h7-10,13-16,19H,1-6,11-12,17-18H2;1H/q+1;/p-1

InChI Key

CYNSQLYSJODXSW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCCBr.[Br-]

Origin of Product

United States

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